Sphingofungin C

Description

Properties

IUPAC Name |

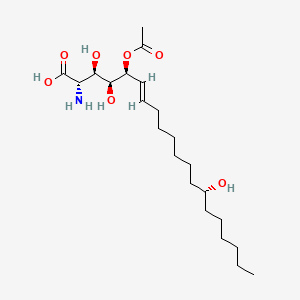

(E,2S,3R,4S,5S,14R)-5-acetyloxy-2-amino-3,4,14-trihydroxyicos-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(30-16(2)24)20(26)21(27)19(23)22(28)29/h12,15,17-21,25-27H,3-11,13-14,23H2,1-2H3,(H,28,29)/b15-12+/t17-,18+,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKBHDLANIOIKK-RXCFHPIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](CCCCCC/C=C/[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)N)O)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121025-46-5 | |

| Record name | Sphingofungin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121025465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SPHINGOFUNGIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0392RT2G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Origin of Sphingofungin C

Cross-Talk with Endogenous Sphingolipid Metabolism

Proposed Self-Resistance Mechanisms in Producer Organisms

Fungi, when producing toxic secondary metabolites, often possess inherent mechanisms to prevent self-intoxication nih.gov. For sphingofungin C, these mechanisms appear to be multifaceted, involving the functional integration of biosynthetic enzymes into the host's primary metabolism and the strategic compartmentalization of biosynthetic processes.

Dual Functionality of Biosynthetic Enzymes: A significant discovery in understanding this compound's self-resistance involves the dual roles of certain enzymes within its biosynthetic pathway. Specifically, the aminotransferase SphA and the 3-ketoreductase SphF, which are integral to this compound synthesis, can also participate in A. fumigatus's own sphingolipid biosynthesis nih.govvulcanchem.com. This dual functionality allows these enzymes to contribute to both the production of the toxin and the maintenance of essential sphingolipid homeostasis. For instance, SphA has been shown to exhibit SPT activity when provided with the necessary precursors, serine and palmitoyl-CoA, thereby contributing to the organism's sphingolipid pool even while involved in sphingofungin production researchgate.net. This integration helps to buffer the organism against the inhibitory effects of this compound on SPT nih.govvulcanchem.com.

Production of Additional Sphinganine (B43673): The self-inhibition of the target enzyme, SPT, by this compound can be counteracted by the organism's ability to produce increased amounts of sphinganine. Research suggests that the enzymes SphA and SphF, through their dual roles in both sphingofungin biosynthesis and sphingolipid metabolism, contribute to the production of additional sphinganine. This increased availability of sphinganine can help to outcompete the inhibitory effect of this compound on SPT, maintaining a sufficient level of functional sphingolipid biosynthesis nih.gov.

Summary of Proposed Self-Resistance Mechanisms:

| Enzyme/Process | Role in this compound Biosynthesis | Proposed Role in Self-Resistance | Supporting Evidence |

| SphA | Aminotransferase; condensation of polyketide with aminomalonate | Functions as part of sphingolipid biosynthesis; performs SPT activity with serine and palmitoyl-CoA, increasing sphinganine production. nih.govresearchgate.netvulcanchem.com | nih.govresearchgate.netvulcanchem.com |

| SphF | 3-ketoreductase; reduces 3-keto-presphingofungin | Functions as part of sphingolipid biosynthesis, contributing to increased sphinganine production. nih.govvulcanchem.com | nih.govvulcanchem.com |

| Compartmentalization | Biosynthesis occurs in ER, ER-derived vesicles, and cytosol. | Segregates toxic intermediates and products from cellular targets, reducing self-poisoning. nih.govdb-thueringen.denih.gov | nih.govdb-thueringen.denih.gov |

These mechanisms highlight the sophisticated strategies employed by Aspergillus fumigatus to produce a potent sphingolipid biosynthesis inhibitor while maintaining cellular integrity. The dual functionality of biosynthetic enzymes and strategic compartmentalization are key to preventing self-intoxication, allowing the organism to harness the ecological advantages of this compound production.

Chemical Synthesis and Analog Development of Sphingofungin C

Total Synthesis Strategies for Sphingofungin C

The total synthesis of this compound has been approached through various strategies, emphasizing modularity, stereocontrol, and efficiency. These efforts have not only provided access to this compound but also paved the way for the synthesis of numerous analogs and related natural products.

Modular Synthetic Approaches

A prominent strategy employed in the synthesis of this compound involves a modular approach, which allows for the late-stage introduction of structural diversity, particularly in the aliphatic tail nih.govresearchgate.netnih.govresearchgate.net. This modularity facilitates the synthesis of a range of sphingofungin derivatives from common intermediates. These approaches typically involve constructing the polar head group and the aliphatic tail separately before coupling them. For instance, a common strategy begins with chiral sulfinyl imines and functionalized tartaric acid derivatives to build the core hydrophilic motif nih.govresearchgate.netnih.gov.

Key Stereoselective Construction Methods

The construction of the four contiguous stereocenters within the sphingofungin core is a critical aspect of their synthesis. A key methodology that has proven highly effective is the decarboxylative cross-coupling reaction . This reaction typically involves coupling chiral sulfinyl imines with activated tartaric acid derivatives, such as redox-active esters, to efficiently assemble the functionalized head group bearing the required stereochemistry nih.govresearchgate.netnih.govresearchgate.netresearchgate.netthieme-connect.comresearchgate.net. Inspired by the work of Weix and Baran, this strategy offers a convergent route to the complex core structure researchgate.netnih.gov. Other stereoselective methods that have been explored or are relevant to related sphingosine (B13886) analogue syntheses include Sharpless asymmetric epoxidation, Lewis acid-catalyzed intramolecular epoxide opening, and catalytic asymmetric Mannich-type reactions acs.orgnih.govjst.go.jp.

Introduction of Aliphatic Tails via Metathesis Reactions

Following the construction of the core structure, the introduction of the lipophilic aliphatic tail is often achieved through metathesis reactions , specifically cross-metathesis. This technique allows for the efficient coupling of an alkene-containing fragment of the core structure with a functionalized olefin representing the aliphatic tail nih.govresearchgate.netnih.govresearchgate.netresearchgate.netjst.go.jpunibo.it. This late-stage introduction of the tail is advantageous as it enables the synthesis of diverse sphingofungin analogs by varying the olefin used in the metathesis coupling.

Comparison of Synthetic Route Efficiencies

Table 1: Comparison of Synthetic Route Efficiencies for this compound and A

| Compound | Starting Material (Example) | Key Methodologies | Step Count | Overall Yield | Reference(s) |

| This compound | Literature-known Weinreb amide | Decarboxylative cross-coupling, Metathesis | 5 | ~11% | nih.govthieme-connect.com |

| This compound | Protected tartaric acid | Modular approach, Decarboxylative cross-coupling, Metathesis | 8 | ~6% | nih.govnih.govresearchgate.netresearchgate.netunibo.it |

| Sphingofungin A | Protected tartaric acid | Modular approach, Decarboxylative cross-coupling, Metathesis | 10 | N/A | asm.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.netthieme-connect.comunibo.it |

Derivatization and Analog Generation

The synthetic strategies developed for this compound have also been instrumental in generating various natural derivatives and novel analogs, allowing for structure-activity relationship (SAR) studies.

Synthesis of Natural Sphingofungin Derivatives (A, B, D from C)

This compound serves as a key precursor for the synthesis of other naturally occurring sphingofungins, namely Sphingofungin A, B, and D. These transformations typically involve selective deprotection or functional group modifications of this compound.

Sphingofungin D: This derivative can be synthesized from this compound through treatment with triethylamine, yielding Sphingofungin D in approximately 38% yield. This reaction is understood as a deacetylation process nih.govtandfonline.com.

Sphingofungin B: The conversion of this compound to Sphingofungin B can be achieved in a one-pot procedure. Initially, the acetyl group is removed under acidic conditions, leading to a mixture of the lactone and methyl ester. Subsequent hydrolysis with aqueous sodium hydroxide (B78521) yields Sphingofungin B nih.gov.

Sphingofungin A: Following the synthesis of Sphingofungin B from this compound, Sphingofungin A can be obtained by introducing a guanylated amine moiety using reagents such as 1H-pyrazole-1-carboxamidine hydrochloride. This conversion typically proceeds in high yield, around 90% nih.gov.

Beyond these natural derivatives, synthetic efforts have also yielded other analogs, such as 2-epi this compound, 14-oxo this compound, and 14-desoxy this compound, which have been evaluated for their biological activities nih.govasm.orgnih.gov.

Table 2: Synthesis of Natural Sphingofungin Derivatives from this compound

| Target Derivative | Precursor | Key Transformation(s) | Yield | Reference(s) |

| Sphingofungin D | This compound | Deacetylation (e.g., with triethylamine) | ~38% | nih.govtandfonline.com |

| Sphingofungin B | This compound | Acidic deacetylation followed by basic hydrolysis | N/A | nih.gov |

| Sphingofungin A | Sphingofungin B | Introduction of guanylated amine (e.g., using 1H-pyrazole-1-carboxamidine hydrochloride) | ~90% | nih.gov |

Compound Name List:

Sphingofungin A

Sphingofungin B

this compound

Sphingofungin D

Sphingofungin E

Sphingofungin F

Asperfungin

N-acetyl asperfungin

2-epi this compound

14-oxo this compound

14-desoxy this compound

Sphingofungin B2

Sphingofungin C2

Sphingofungin C3

Sphingofungin C4

Mycestericin D

Dysiherbaine

Manzacidin C

Sulfamisterin I

IOR-1A

Creation of Unnatural this compound Derivatives

The creation of unnatural this compound derivatives has primarily focused on modifying the core structure to explore how these alterations impact biological activity. A key development in this area has been the establishment of a modular synthetic approach that allows for late-stage diversification and the introduction of structural variations db-thueringen.denih.govresearchgate.net. This strategy has enabled the synthesis of a range of novel compounds, including those with modifications to the aliphatic tail and the head group.

One notable approach involves a decarboxylative cross-coupling reaction, which has been instrumental in constructing the sphingofungin core with its characteristic four stereocenters and a terminal double bond nih.govresearchgate.netnih.gov. Subsequent metathesis reactions then allow for the introduction of different side chains, thereby generating a library of sphingofungin derivatives nih.govresearchgate.netnih.gov. This methodology has facilitated the synthesis of eight different sphingofungins, including the first total synthesis of this compound and sphingofungin A nih.govresearchgate.netnih.gov.

Research has also explored specific modifications to probe the importance of particular functional groups. For instance, derivatives lacking a hydroxyl group at a specific position have been synthesized and evaluated, with findings suggesting that this hydroxyl group is crucial for activity against P. falciparum nih.gov. The synthesis of unnatural derivatives often involves utilizing established synthetic routes for the natural products and then introducing deliberate structural changes. For example, modifications to the polyketide tail have been investigated, with studies indicating that the saturation levels of this tail can influence serine palmitoyltransferase (SPT) inhibition researchgate.net.

Table 1: Examples of Synthesized Sphingofungin Derivatives and Key Modifications

| Derivative Name/Type | Key Structural Modification | Reported Impact on Activity (General) | Citation(s) |

|---|---|---|---|

| Sphingofungin A | Total synthesis achieved | Antifungal, antiparasitic | db-thueringen.denih.govresearchgate.netnih.gov |

| This compound | Total synthesis achieved | Antifungal, antiparasitic | db-thueringen.denih.govresearchgate.netnih.gov |

| Sphingofungin D | Derived from this compound | Antifungal, antiparasitic | db-thueringen.denih.gov |

| Sphingofungin B | Derived from this compound | Antifungal, antiparasitic | db-thueringen.denih.gov |

| 14-desoxy derivative | Lack of hydroxyl group at C-14 | Reduced activity against P. falciparum | nih.gov |

| Tail-modified derivatives | Variations in aliphatic tail | Affects SPT inhibition potency | researchgate.net |

Methods for Introducing Structural Diversity for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how molecular modifications influence the biological efficacy of sphingofungins. Several synthetic methodologies are employed to introduce structural diversity, allowing researchers to systematically probe the relationship between chemical structure and antifungal or antiparasitic activity.

A core strategy involves leveraging the modular synthesis developed for this compound, which incorporates a decarboxylative cross-coupling reaction followed by a metathesis reaction nih.govresearchgate.netnih.gov. The metathesis step, in particular, is a powerful tool for introducing a wide array of aliphatic side chains, thereby generating diverse analogs with variations in the molecule's lipophilicity and steric bulk nih.govresearchgate.netnih.gov. This approach allows for the exploration of how changes in the hydrophobic tail affect the compound's interaction with its biological target, the serine palmitoyltransferase (SPT).

The ability to synthesize a library of compounds with systematic variations is crucial. For example, studies have compared the SPT inhibitory activity of different sphingofungin derivatives, noting that structural differences, such as the saturation levels of the polyketide tail, can lead to varying degrees of inhibition researchgate.netdb-thueringen.de. The development of these synthetic routes enables the creation of focused libraries that can be screened against specific targets or organisms, thereby guiding the design of more potent and selective agents.

Table 2: Methods for Introducing Structural Diversity in Sphingofungin SAR Studies

| Synthetic Strategy/Method | Targeted Modification Site | Purpose in SAR Studies | Key Reagents/Reactions | Citation(s) |

|---|---|---|---|---|

| Decarboxylative Cross-Coupling | Core scaffold construction | Establishing the basic structure with stereocenters | Tartaric acid derivatives, sulfinyl imines | nih.govresearchgate.netnih.gov |

| Olefin Metathesis | Aliphatic tail/side chain | Varying lipophilicity, steric bulk, and chain length | Grubbs catalyst, various alkenes | nih.govresearchgate.netnih.gov |

| Functional Group Interconversion | Hydroxyl groups, amine, carboxyl | Probing the role of specific functional groups | Standard organic transformations (e.g., deprotection, oxidation, reduction) | nih.gov |

| Stereochemical Variation | Chiral centers | Assessing stereochemical requirements for activity | Asymmetric synthesis techniques, epimerization | researchgate.netresearchgate.net |

| Modification of Polyketide Tail | Saturation levels, chain length | Investigating impact on SPT inhibition | Various synthetic routes, potentially including reduction/oxidation | researchgate.netdb-thueringen.de |

Compound List:

Mechanism of Action: Inhibition of Serine Palmitoyltransferase Spt

SPT as the Primary Molecular Target of Sphingofungin C

Serine Palmitoyltransferase (SPT) is the key enzyme responsible for the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine (3-KDS). rsc.orgnih.gov This reaction is the committed step in the biosynthesis of all sphingolipids. rsc.orgnih.gov this compound, a natural product isolated from Aspergillus fumigatus, acts as a specific inhibitor of SPT. nih.govdrugfuture.com Its structural similarity to sphingosine (B13886) and phytosphingosine (B30862) allows it to target this enzyme. nih.gov The inhibition of SPT by this compound has been demonstrated in various organisms, including yeast and mammalian cells. nih.govresearchgate.net The specificity of this inhibition is highlighted by the fact that the growth inhibitory effects of this compound can be reversed by the addition of downstream products of the SPT-catalyzed reaction, such as ketodihydrosphingosine, dihydrosphingosine, or phytosphingosine, to the culture medium. nih.gov

In eukaryotes, SPT is typically a membrane-bound heterodimeric protein complex located in the endoplasmic reticulum (ER). nih.govasm.org The core subunits, SPTLC1 and SPTLC2, form the catalytic core of the enzyme. nih.gov In contrast, prokaryotic SPTs are generally soluble, homodimeric enzymes. nih.gov

Molecular Basis of SPT Inhibition

The inhibitory action of this compound on SPT is a result of its specific interaction with the enzyme's active site, which effectively blocks the normal catalytic process.

While the precise crystallographic details of this compound bound to the SPT active site are not fully elucidated, its mechanism is understood through comparative analysis with other SPT inhibitors and its structural analogues. The long hydrophobic tail of this compound is proposed to occupy the binding pocket for the palmitoyl-CoA substrate. rsc.org The polar headgroup, containing an amino acid-like moiety, likely interacts with the active site residues responsible for binding L-serine and the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which is essential for the catalytic reaction. rsc.orgnih.gov

By occupying the active site, this compound physically obstructs the binding of the natural substrates, palmitoyl-CoA and L-serine. nih.govresearchgate.net This prevents the Claisen-like condensation reaction that SPT catalyzes, thereby halting the formation of 3-ketodihydrosphingosine. rsc.org The inhibition of this crucial first step effectively shuts down the entire de novo sphingolipid synthesis pathway. nih.govcapes.gov.br

The inhibition of SPT by this compound leads to a depletion of the cellular pool of sphingolipids. nih.govcapes.gov.br Since sphingolipids are vital for the structural integrity of cell membranes and play key roles in cellular processes like signal transduction, cell differentiation, and apoptosis, their absence has profound effects on cell viability and function. nih.govrsc.orgnih.gov The disruption of sphingolipid homeostasis is the primary mechanism behind the antifungal and cytotoxic properties of this compound. nih.govresearchgate.net In humans, dysregulation of sphingolipid metabolism is linked to various diseases, including cancer, diabetes, and neurodegenerative disorders like Alzheimer's disease. researchgate.net

Prevention of Palmitoyl-CoA and L-Serine Condensation

Comparative Analysis with Other SPT Inhibitors

The inhibitory potency of this compound can be better understood by comparing it with other known SPT inhibitors, such as Myriocin (B1677593) and its own analogue, Sphingofungin C2.

Myriocin, another fungal metabolite, is a significantly more potent inhibitor of SPT than this compound. The higher potency of myriocin is attributed to its hydroxymethyl group, which is thought to enhance its binding to the active site of SPT. Sphingofungin C2, an acetylated derivative of this compound, also exhibits greater inhibitory potency. The acetylation of the headgroup in Sphingofungin C2 appears to increase its effectiveness against SPT.

| Compound | SPT IC50 (μM) |

| Myriocin | 0.1 |

| Sphingofungin C2 | 0.25 |

| Sphingofungin B | 15 |

| This compound | 30 |

This table provides a comparative overview of the in vitro inhibitory concentrations (IC50) of different sphingofungins and myriocin against Serine Palmitoyltransferase (SPT). Data sourced from comparative bioactivity studies.

Influence of Structural Features on Differential SPT Inhibition Across Organisms (bacterial vs. fungal SPTs)

The inhibitory potency of this compound against Serine Palmitoyltransferase (SPT) is not uniform across different biological kingdoms, a phenomenon rooted in the significant structural and organizational differences between bacterial and fungal SPT enzymes. Bacterial SPTs, such as the well-studied enzyme from Sphingomonas paucimobilis, are typically cytoplasmic, soluble homodimers. drugbank.comnih.govresearchgate.net In stark contrast, fungal and other eukaryotic SPTs are more complex, functioning as membrane-bound hetero-oligomeric complexes located in the endoplasmic reticulum (ER). drugbank.comnih.govrsc.org In fungi like Saccharomyces cerevisiae, the SPT complex is composed of three subunits: Lcb1, Lcb2, and Tsc3. mdpi.com The human equivalent also comprises three subunits (SPTLC1, SPTLC2, and SPTLC3), but a homolog for the fungal Tsc3 subunit has not been identified in mammals, highlighting another layer of structural divergence. mdpi.com

These fundamental architectural differences create distinct active site environments, leading to differential interactions with inhibitors like this compound. Key structural features of the sphingofungin molecule play a crucial role in this selective inhibition. A notable distinction is observed with the hydroxylation at the C-14 position of the polyketide tail. Sphingofungin B possesses a C-14 hydroxyl group, which enhances its inhibitory activity against SPT in general. However, this enhancement does not translate to universal antifungal strength; in fact, it reduces the antifungal activity against S. cerevisiae.

This compound, which lacks this C-14 hydroxyl group, demonstrates this differential effect clearly. Research comparing its activity against bacterial and fungal SPTs revealed that the absence of the C-14 hydroxyl group has a positive effect on its ability to inhibit the bacterial SPT from S. paucimobilis. asm.org Conversely, this same structural feature—the lack of C-14 hydroxylation—appears to have no significant effect on this compound's activity against the fungal SPT of S. cerevisiae. asm.org This suggests that the active site of the bacterial enzyme accommodates the non-hydroxylated tail of this compound more favorably than its fungal counterpart. Further studies have noted that other modifications, such as hydroxymethylation at C-1, can significantly augment activity against bacterial SPT, an effect not observed with the fungal enzyme. asm.org

Table 1: Influence of Sphingofungin Structural Modifications on SPT Inhibition This table summarizes research findings on how specific chemical features of sphingofungin analogues affect their inhibitory activity against bacterial and fungal Serine Palmitoyltransferase (SPT).

| Structural Feature | Organism Type | Observed Effect on SPT Inhibition | Reference |

| Absence of C-14 Hydroxyl Group (e.g., this compound vs. B) | Fungal (S. cerevisiae) | No significant effect on SPT activity. | asm.org |

| Bacterial (S. paucimobilis) | Positive effect (increased inhibition) on SPT activity. | asm.org | |

| Presence of C-14 Hydroxyl Group (e.g., Sphingofungin B) | Fungal (S. cerevisiae) | Reduced overall antifungal activity despite enhanced general SPT inhibition. | |

| Hydroxymethylation at C-1 | Fungal (S. cerevisiae) | Not a significant factor for inhibition. | asm.org |

| Bacterial (S. paucimobilis) | Augments (increases) inhibitory activity. | asm.org |

Downstream Effects on Sphingolipid Metabolism and Homeostasis

As a potent inhibitor of the first and rate-limiting step in sphingolipid biosynthesis, this compound triggers significant downstream consequences, leading to the accumulation of abnormal metabolic intermediates and a profound dysregulation of the entire sphingolipid profile (the sphingolipidome).

Dysregulation of Sphingolipidome Composition

The inhibition of SPT by this compound causes a global disruption of sphingolipid homeostasis, fundamentally altering the composition of the cellular sphingolipidome. researchgate.netresearchgate.net Sphingolipids are not merely structural components of membranes; they are critical signaling molecules that regulate a vast array of cellular processes, including growth, apoptosis, stress responses, and cell-cell communication. nih.govnih.govmdpi.com

By blocking the de novo synthesis pathway at its origin, this compound leads to the depletion of all downstream sphingolipids. In fungi, this includes essential molecules like ceramides (B1148491) and the major fungal sphingolipids, inositol (B14025) phosphoryl-ceramides (IPCs) and glucosylceramide (GlcCer). nih.gov These lipids are vital for maintaining the integrity of the plasma membrane, organizing it into functional microdomains, and ensuring processes like polarized growth, which is essential for hyphal formation. nih.gov The dysregulation of the sphingolipid balance is a key aspect of the compound's antifungal activity. nih.gov

This disruption creates a profound imbalance in the cellular signaling network. The tightly regulated equilibrium between pro-apoptotic molecules like ceramides and pro-survival molecules like complex sphingolipids and sphingosine-1-phosphate (S1P) is shattered. dovepress.comnih.gov The inability to synthesize ceramides and other complex sphingolipids prevents the cell from mounting appropriate responses to stress and maintaining normal physiological functions, ultimately leading to impaired cellular viability and growth inhibition. nih.govwordpress.com The producing organism itself, Aspergillus fumigatus, has evolved bifunctional enzymes and other mechanisms to counteract the toxic self-poisoning effects of sphingofungin production, underscoring the severe homeostatic disruption caused by the compound. researchgate.netnih.gov

Table 2: Effects of SPT Inhibition by this compound on Sphingolipid Classes This table outlines the impact of inhibiting the initial step of sphingolipid synthesis on the abundance of major sphingolipid categories and the resulting physiological consequences.

| Sphingolipid Class | Effect of SPT Inhibition | Cellular Consequence | Reference(s) |

| Sphingoid Base Precursors (e.g., 3-ketosphinganine) | Depleted | Halts the entire de novo synthesis pathway. | researchgate.netvulcanchem.com |

| Atypical Intermediates (e.g., 1-deoxysphinganine) | Accumulated | Cellular toxicity, disruption of downstream metabolic processes. | gerli.comnih.gov |

| Ceramides | Depleted | Impaired signaling for apoptosis, stress response, and cell cycle regulation. Disruption of membrane structure. | nih.govdovepress.comnih.gov |

| Complex Sphingolipids (e.g., IPCs, GlcCer in fungi) | Depleted | Compromised membrane integrity and function, altered cell polarity and growth, impaired signaling. | nih.gov |

| Sphingosine-1-Phosphate (S1P) | Depleted (from de novo pathway) | Disruption of pro-survival and cell proliferation signaling pathways. | dovepress.comresearchgate.net |

Biological Activities and Cellular Impact of Sphingofungin C

Antifungal Research Applications

Sphingofungins, including Sphingofungin C, have demonstrated activity against a range of fungal pathogens by inhibiting the biosynthesis of sphingolipids. This disruption affects essential cellular functions, leading to reduced fungal viability and growth.

Sphingofungins, in general, exhibit antifungal activity against several medically relevant fungi. They have been noted for their effectiveness against Cryptococcus species nih.gov. Studies indicate that sphingofungins are active against yeast and mold forms, including activity against Candida species and Aspergillus fumigatus nih.govdovepress.com. While this compound itself may require higher concentrations for certain effects compared to some derivatives, the family's mechanism targets a conserved pathway in fungi researchgate.net.

The potency of sphingofungins can vary among different derivatives, influenced by structural modifications. For instance, Sphingofungin C2 has shown strong antifungal activity, inhibiting Saccharomyces cerevisiae at concentrations of 2.5 μM, whereas this compound requires higher concentrations for comparable inhibition, noted at 10 μM against S. cerevisiae . Comparative studies indicate that this compound and Sphingofungin B can inhibit the production of pyrophosphate (PPi) on a similar level nih.govresearchgate.net. Other derivatives, such as Sphingofungin C3, have also demonstrated activity at 2.5 μM, while Sphingofungin C4 showed no inhibition against S. cerevisiae nih.gov.

| Sphingofungin Derivative | Target Organism/Enzyme | Inhibitory Concentration (μM) | Notes |

| Sphingofungin B | S. cerevisiae | 2.5 | Effective against S. cerevisiae |

| Sphingofungin B2 | S. cerevisiae | 2.5 | Similar activity to B; higher polyketide-desaturation |

| This compound | S. cerevisiae | 10 | Requires higher concentration for comparable inhibition |

| Sphingofungin C2 | S. cerevisiae | 2.5 | Exhibits strong antifungal activity |

| Sphingofungin C3 | S. cerevisiae | 2.5 | Active nih.gov |

| Sphingofungin C4 | S. cerevisiae | Not active | No inhibition observed nih.gov |

| Sphingofungin B | SPT | 15 | Moderate SPT inhibition |

| Sphingofungin C2 | SPT | 0.1–0.25 | Potent SPT inhibition |

Inhibition of sphingolipid biosynthesis by sphingofungins can lead to significant cellular consequences. While studies on Saccharomyces cerevisiae treated with sphingofungins B or C did not reveal immediate lysis or gross morphological changes, a significant loss of viability was observed after several hours, with over 99.9% of treated cells becoming non-viable after 24 hours researchgate.net. Macromolecular synthesis was not immediately affected, continuing for 60-90 minutes post-treatment, suggesting a delayed metabolic shutdown rather than acute cellular damage researchgate.net. Related SPT inhibitors, like myriocin (B1677593), have been shown to impair biofilm formation and alter lipid raft distribution in fungal membranes, impacting cell morphology nih.gov.

Inhibitory Concentrations and Comparative Activity Among Derivatives

Anti-parasitic Research Investigations

The disruption of sphingolipid metabolism is also a target for combating parasitic infections, as many protozoan parasites possess SPT homologs essential for their survival. Sphingofungins have been evaluated for their activity against several key parasitic protozoa.

Research has indicated that single-celled eukaryotic parasites responsible for diseases such as malaria (Plasmodium falciparum), Chagas disease (Trypanosoma cruzi), sleeping sickness (Trypanosoma brucei rhodesiense), and leishmaniasis (Leishmania species) often possess SPT homologs nih.gov. Sphingofungin derivatives have been tested against these parasites, with this compound showing promising results. Specifically, this compound demonstrated an inhibitory concentration of 4.2 μg/mL against Plasmodium falciparum nih.gov. Moderate antiprotozoal activity was also observed for Sphingofungin B against Trypanosoma brucei rhodesiense nih.gov.

The structure-activity relationships of sphingofungin derivatives have been investigated through antiparasitic bioassays. These evaluations have confirmed the activity of various synthesized sphingofungins against parasites, providing quantitative data on their efficacy. For Plasmodium falciparum, this compound exhibited an IC50 of 4.2 μg/mL, with other derivatives like Sphingofungin B (1.6 μg/mL) and a synthetic epimer of this compound (2.4 μg/mL) showing higher potency nih.gov.

| Parasite Species | Sphingofungin Derivative | Inhibitory Concentration (μg/mL) |

| Plasmodium falciparum | Sphingofungin A | 3.7 |

| Plasmodium falciparum | Sphingofungin B | 1.6 |

| Plasmodium falciparum | This compound | 4.2 |

| Plasmodium falciparum | Sphingofungin D | 8.6 |

| Plasmodium falciparum | 2-epi this compound | 2.4 |

| Trypanosoma brucei rhodesiense | Sphingofungin B | Moderate activity |

Compound Name List:

Sphingofungin A

Sphingofungin B

Sphingofungin B2

this compound

Sphingofungin C2

Sphingofungin C3

Sphingofungin C4

Sphingofungin D

Myriocin

Activity Against Protozoan Parasites (e.g., Plasmodium falciparum, Trypanosoma cruzi, Trypanosoma brucei rhodesiense, Leishmania species)

Cellular Signaling and Regulatory Pathway Modulation

This compound's primary mechanism of action involves the disruption of sphingolipid biosynthesis, a pathway fundamental to numerous cellular functions. By inhibiting SPT, the initial and rate-limiting enzyme in this pathway, this compound indirectly influences complex cellular signaling networks and regulatory processes.

Effects on Cell Signaling Networks Dependent on Sphingolipids

Sphingolipids are integral to cell membranes and are recognized for their critical roles in various cellular functions, including lipid raft stability, cell-cell recognition, and signal transduction nih.govnih.govwordpress.com. This compound, by inhibiting SPT, disrupts the de novo synthesis of these vital lipids nih.govwordpress.comvulcanchem.com. This disruption can have far-reaching effects on cellular signaling cascades. The structural similarity of this compound to natural sphingoid bases like sphingosine (B13886) and phytosphingosine (B30862) likely facilitates its interference with the metabolic pathways that generate these signaling molecules researchgate.net. Key sphingolipid metabolites such as ceramide, sphingosine, and sphingosine-1-phosphate are known to act as signaling molecules that regulate cell growth, differentiation, and programmed cell death (apoptosis) wordpress.comresearchgate.netfrontiersin.org. Therefore, by impeding the production of these essential lipids, this compound indirectly modulates these critical signaling pathways.

Influence on Cellular Differentiation Processes

Sphingolipids are recognized for their involvement in regulating cellular differentiation processes nih.govnih.govwordpress.comresearchgate.netfrontiersin.org. While direct studies specifically detailing this compound's influence on cellular differentiation are limited in the provided literature, its role in disrupting the broader sphingolipid metabolic pathway suggests a potential impact. The inhibition of sphingolipid synthesis could alter the cellular lipid composition and the availability of signaling molecules that govern cell fate decisions during differentiation. Research into synthetic sphingofungin derivatives has included evaluations of their cell-proliferative and antiparasitic activities, which inherently relate to cellular development and fate nih.govresearchgate.netresearchgate.net.

Induction or Modulation of Apoptotic Pathways

The role of sphingolipids, particularly ceramide and sphingosine, in initiating or modulating apoptotic pathways is well-established nih.govwordpress.comresearchgate.net. Ceramide, a central mediator in sphingolipid metabolism, is known to powerfully potentiate signaling events that drive apoptosis researchgate.net. By inhibiting SPT, this compound disrupts the entire sphingolipid biosynthesis pathway, potentially affecting the cellular levels of these pro-apoptotic signaling lipids nih.govwordpress.comvulcanchem.com. While direct evidence for this compound specifically inducing apoptosis is not detailed, the general impact of sphingolipid metabolism on cell death pathways implies that its inhibition could lead to the modulation of apoptotic processes. For instance, myriocin, another SPT inhibitor, has been shown to protect certain mammalian cells from apoptosis researchgate.net.

Impact on Cell Proliferation

Sphingolipids are known to influence cellular growth and proliferation wordpress.comresearchgate.net. This compound's inhibition of sphingolipid biosynthesis can therefore impact cell proliferation rates nih.govwordpress.comvulcanchem.com. Studies have evaluated the cell-proliferative activity of various synthetic sphingofungin derivatives, exploring their structure-activity relationships nih.govresearchgate.netresearchgate.net. Given that ceramide, a product of sphingolipid metabolism, can induce cell cycle arrest and is considered a "tumor suppressor lipid," disrupting its synthesis could lead to anti-proliferative effects researchgate.net.

Investigations into Effects on Non-Target Eukaryotic Cells

While this compound is primarily recognized for its antifungal activity, its mechanism of action targets an enzyme (SPT) conserved across eukaryotes, including mammalian cells. This necessitates investigation into its effects on non-target organisms.

Research on Impact on Mammalian Cells

The impact of sphingofungins, including this compound, on mammalian cells is an area requiring further investigation to ascertain potential toxicity and establish therapeutic windows . SPT, the target enzyme of sphingofungins, is present in mammalian cells and is crucial for sphingolipid metabolism, which is implicated in various human diseases such as cancer, diabetes, and neurodegenerative disorders nih.govnih.govwordpress.comresearchgate.netfrontiersin.orgresearchgate.netdb-thueringen.de. Research has explored how structural modifications to sphingofungins affect their inhibitory activity against both fungal and mammalian SPT, revealing differences in specificity db-thueringen.denih.gov. For example, certain structural features, such as the absence of a C-14 hydroxyl group or the presence of a Δ12 C=C bond, have been shown to influence activity differently against fungal versus mammalian SPT db-thueringen.de. Understanding these differential effects is crucial for developing targeted antifungal therapies with minimal impact on host cells.

Compound List

this compound

Assessment of Cellular Viability and Metabolic Activity in Model Eukaryotic Systems (e.g., Saccharomyces cerevisiae beyond antifungal effects)

This compound is a potent inhibitor of serine palmitoyltransferase (SPT), the crucial enzyme that catalyzes the initial and rate-limiting step in sphingolipid biosynthesis nih.govresearchgate.netacs.orgftb.com.hrvulcanchem.comdb-thueringen.defrontiersin.orgresearchgate.net. Sphingolipids are fundamental structural components and signaling molecules within eukaryotic cell membranes, playing vital roles in cellular processes such as membrane integrity, cell signaling, differentiation, and apoptosis nih.govresearchgate.netacs.orgnih.govresearchgate.net. Consequently, understanding the impact of SPT inhibition by compounds like this compound on general cellular functions, independent of their direct application as antifungal agents, is essential for comprehending sphingolipid metabolism's broader cellular significance.

The budding yeast Saccharomyces cerevisiae serves as a well-established model organism for investigating sphingolipid metabolism due to its genetic tractability and conserved biochemical pathways nih.govresearchgate.netftb.com.hrjmb.or.kraocs.org. Studies utilizing S. cerevisiae have provided insights into the cellular consequences of SPT inhibition by this compound, focusing on cell viability and metabolic activity.

Impact on Cellular Viability and Metabolic Activity

Research employing Saccharomyces cerevisiae has demonstrated that this compound exerts a significant impact on cellular viability and metabolic function. Investigations using a resazurin-based assay, which measures metabolic activity, revealed that this compound can decrease metabolic function at relatively low concentrations nih.govnih.gov. Specifically, metabolic activity in S. cerevisiae was observed to be reduced at a concentration of 1.25 μM nih.gov.

The loss of cellular viability is a more time-dependent process. While macromolecular synthesis (such as DNA, RNA, and protein synthesis) was noted to continue for approximately 60-90 minutes following the addition of this compound to growing cultures, a significant decline in viability began only after several hours of exposure. Ultimately, studies reported that over 99.9% of drug-treated cells became non-viable after 24 hours researchgate.net. This indicates that the disruption of sphingolipid homeostasis, triggered by SPT inhibition, leads to a cascade of events that progressively compromise cellular integrity and function.

Table 1: Concentration-Dependent Effects of this compound on Saccharomyces cerevisiae

| Concentration (μM) | Observed Effect on Metabolic Activity | Observed Effect on Growth/Viability | Assay Type | Reference |

| 1.25 | Decreased | Not specified | Resazurin (B115843) | nih.gov |

| 10 | Not specified | Inhibited growth | Cell growth | nih.gov |

| N/A | N/A | Significant loss after several hours; >99.9% non-viable after 24h | Cell viability | researchgate.net |

These findings highlight that this compound's inhibition of SPT has a measurable impact on fundamental cellular processes in S. cerevisiae, affecting metabolic output and ultimately leading to a loss of viability, underscoring the critical role of sphingolipid biosynthesis in maintaining eukaryotic cell health.

Compound List:

this compound

Structure Activity Relationship Sar of Sphingofungin C and Its Analogs

Influence of Polyketide Tail Modifications

The long aliphatic tail of Sphingofungin C, a product of polyketide synthesis, plays a crucial role in its inhibitory function. Specific modifications along this chain have been shown to either enhance or diminish its biological effects.

Role of C-14 Hydroxylation on SPT Inhibition and Antifungal Activity

The presence or absence of a hydroxyl group at the C-14 position of the polyketide tail has a notable impact on the activity of sphingofungin analogs. Research indicates that the removal of this C-14 hydroxylation can have a positive effect on the compound's activity against bacterial SPT, while it appears to have no significant effect on its activity against fungal SPT. nih.gov However, another study suggests that C-14 hydroxylation is important for the inhibition of SPT in mammalian cells. nih.gov In terms of antifungal activity, the absence of the C-14 hydroxyl group does not negatively impact the inhibition of Saccharomyces cerevisiae. nih.gov In fact, against P. falciparum, the C-14 hydroxy group is considered a crucial component for activity. nih.gov

Significance of Δ12 Desaturation for Inhibitory Potency

The introduction of a double bond at the Δ12 position of the polyketide tail is a key determinant of inhibitory potency. nih.gov This desaturation is associated with increased antifungal activity, particularly in C-5 O-acetylated sphingofungins. nih.gov For instance, Sphingofungin B2, which contains the Δ12 double bond, demonstrates 2.5-fold greater antifungal activity against S. cerevisiae than its saturated counterpart. This enhancement is thought to be due to improved membrane permeability. The increased inhibitory activity observed in analogs with Δ12 desaturation highlights its importance for potent antifungal action. nih.gov

Effects of 14-oxo and 14-desoxy Modifications

Modifications at the C-14 position, such as the introduction of a keto group (14-oxo) or the complete removal of the hydroxyl group (14-desoxy), have been investigated to understand their impact on activity. Both 14-oxo this compound and 14-desoxy this compound have demonstrated the ability to inhibit the growth of S. cerevisiae at concentrations of 20 μM and 10 μM, respectively. nih.gov In vitro SPT assays have shown that while 14-oxo this compound has significantly reduced inhibition of pyrophosphate (PPi) production, 14-desoxy this compound exhibits a significant increase in inhibitory activity, comparable to more potent analogs. nih.gov This suggests that the absence of the C-14 hydroxylation is a primary factor in the increased inhibitory activity of these modified compounds. nih.gov

Importance of the Amino Alcohol Headgroup

The polar amino alcohol headgroup of this compound is another critical region for its biological activity. Modifications to this part of the molecule can lead to substantial changes in SPT inhibition.

Effects of Acetylation (e.g., this compound vs. C2)

Acetylation of the amino alcohol headgroup significantly influences the antifungal properties of sphingofungins. A comparison between this compound and its acetylated analog, Sphingofungin C2, reveals a marked difference in their in vivo activity. nih.gov Sphingofungin C2 inhibits the growth of S. cerevisiae at a concentration of 2.5 μM, whereas this compound requires a concentration of 10 μM to achieve the same effect. nih.gov This suggests that the acetylation, in combination with the Δ12 C=C bond, has a positive influence on the antifungal activity of acetylated sphingofungins. nih.gov

Impact of Other Headgroup Modifications (e.g., Hydroxymethylation in Myriocin)

Other modifications to the headgroup, such as the hydroxymethylation seen in the related compound Myriocin (B1677593), also have a profound effect on SPT inhibition. nih.gov The hydroxymethylated C-1 in Myriocin is crucial for augmenting its activity against bacterial SPT. nih.gov When this feature is incorporated into a sphingofungin derivative (creating Sphingofungin C3), the resulting compound shows increased inhibitory activity. nih.gov However, this enhancing effect of hydroxymethylation is not observed against fungal SPT. nih.gov Conversely, methylation of the headgroup, as seen in Sphingofungin C4, has a negative impact on its activity against S. cerevisiae. nih.gov

Table 1: Bioactivity of this compound and Its Analogs

| Compound | Modification | Target Organism/Enzyme | Activity/Potency |

|---|---|---|---|

| This compound | Baseline | S. cerevisiae | Inhibits growth at 10 μM nih.gov |

| 14-desoxy this compound | Removal of C-14 hydroxyl | S. cerevisiae | Inhibits growth at 10 μM nih.gov |

| 14-oxo this compound | C-14 hydroxyl to keto group | S. cerevisiae | Inhibits growth at 20 μM nih.gov |

| Sphingofungin C2 | Acetylation of headgroup | S. cerevisiae | Inhibits growth at 2.5 μM nih.gov |

| Sphingofungin C3 | Hydroxymethylation of headgroup | S. cerevisiae | Active at 2.5 μM nih.gov |

| Sphingofungin C4 | Methylation of headgroup | S. cerevisiae | No inhibition observed nih.gov |

| Myriocin | Hydroxymethylated headgroup | Bacterial SPT | Potent inhibitor nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 14-desoxy this compound |

| 14-oxo this compound |

| Myriocin |

| Sphingofungin A |

| Sphingofungin B |

| Sphingofungin B2 |

| This compound |

| Sphingofungin C2 |

| Sphingofungin C3 |

| Sphingofungin C4 |

| Sphingofungin D |

| Sphingofungin E |

| Sphingofungin F |

| Sphingofungin G |

Stereochemical Determinants of Biological Activity

The specific three-dimensional arrangement of atoms, or stereochemistry, within the this compound molecule and its analogs is a critical factor governing their biological effects. The spatial orientation of key functional groups dictates how the molecule interacts with its biological target, the enzyme serine palmitoyltransferase (SPT).

Influence of Stereochemistry at Key Positions (e.g., C1-C4)

The stereochemistry of the polar head group, particularly across the C1 to C4 positions, is fundamentally important for the inhibitory activity of sphingofungins. nih.gov This region contains a core motif of four consecutive stereocenters that must be correctly oriented for effective binding to the SPT active site. nih.gov

Research on related SPT inhibitors highlights the stringency of these stereochemical requirements. For instance, in studies of sulfamisterin, an analog of sphingofungin, the (2S) configuration was found to be essential for high SPT inhibitory activity. riken.jp In contrast, compounds with a (2R) configuration exhibited significantly weaker inhibition. riken.jp While the configuration at C-3 was found to be less critical for sulfamisterin's activity, the absolute configuration at C-2 appears to be a primary determinant for potent inhibition. riken.jp

Modifications at the C-1 position also influence activity, though this can be organism-dependent. The introduction of a hydroxymethyl group at C-1 of this compound (to create Sphingofungin C3) was shown to increase its inhibitory activity against the bacterial SPT from Sphingomonas paucimobilis. nih.gov However, this enhancement was not observed in in vivo assays against the fungal SPT in Saccharomyces cerevisiae, indicating that the structural requirements of the enzyme's active site can differ between species. nih.gov

Diastereomer Activity Profiles (e.g., 2-epi this compound)

The importance of the stereochemical configuration is starkly illustrated by the activity profiles of diastereomers, which are stereoisomers that are not mirror images. The diastereomer 2-epi this compound, where the stereochemistry at the C-2 position is inverted relative to the natural product, demonstrates a dramatic loss of function in certain assays. In both in vitro SPT inhibition assays and in vivo yeast growth assays, 2-epi this compound showed no inhibitory activity. nih.gov

However, the biological activity of a diastereomer can be highly dependent on the target organism. In a fascinating contrast, when tested against the parasitic protozoan Plasmodium falciparum, the causative agent of malaria, 2-epi this compound exhibited higher inhibitory activity than the natural this compound. nih.gov This suggests that the SPT homolog in P. falciparum has different structural requirements for binding, accommodating or even favoring the epimerized configuration at C-2 that is ineffective against fungal SPT.

| Compound | Target Organism/Enzyme | Observed Activity | Source |

|---|---|---|---|

| This compound | Yeast (S. cerevisiae) / SPT | Active Inhibitor | nih.gov |

| 2-epi this compound | Yeast (S. cerevisiae) / SPT | No Inhibitory Activity | nih.gov |

| This compound | Parasite (P. falciparum) | Active (IC50: 4.2 µg/mL) | nih.gov |

| 2-epi this compound | Parasite (P. falciparum) | More Active than this compound (IC50: 2.4 µg/mL) | nih.gov |

Correlation Between In Vitro SPT Inhibition and In Vivo Cellular Activity

A crucial aspect of inhibitor analysis is determining whether the effects observed in a simplified in vitro system (e.g., with a purified enzyme) translate to a complex cellular (in vivo) environment. For this compound and its analogs, a correlation generally exists, but it can be influenced by the specific molecular structures and the biological systems being compared.

Studies comparing in vitro inhibition of a bacterial SPT with in vivo antifungal activity against S. cerevisiae have revealed a striking difference in the inhibitory profiles for some analogs, suggesting that the correlation is not always direct. nih.gov For example, the increased in vitro activity from C-1 hydroxymethylation was not seen in the in vivo yeast model. nih.gov Conversely, other analogs, such as 14-oxo this compound and 14-desoxy this compound, showed growth inhibition in yeast that was consistent with their in vitro SPT-assay results. nih.gov

A key method for confirming this correlation involves using a mammalian cell mutant (LY-B) that is defective in SPT. nih.gov These cells cannot grow without an external supply of sphingolipids. The growth inhibition caused by potent SPT inhibitors like Sphingofungin B and Myriocin in normal cells could be reversed by adding exogenous sphingosine (B13886). nih.gov This rescue demonstrates that the primary cytotoxic effect (in vivo cellular activity) of these compounds is a direct consequence of their specific inhibition of SPT (in vitro activity). nih.gov In contrast, the cytotoxicity of less specific inhibitors like L-cycloserine was not rescued by sphingosine, indicating that their cellular effects are due to mechanisms other than SPT inhibition. nih.gov This model system confirms a strong correlation between potent in vitro SPT inhibition and the resulting in vivo cellular impact for specific compounds like the sphingofungins. nih.gov

| Compound | In Vitro Assay (Bacterial SPT) | In Vivo Assay (Yeast Growth) | Correlation | Source |

|---|---|---|---|---|

| Sphingofungin C3 (C-1 hydroxymethylated) | Increased Activity | No Increase in Activity | Poor | nih.gov |

| 14-oxo this compound | Inhibitory | Inhibitory | Good | nih.gov |

| 14-desoxy this compound | Inhibitory | Inhibitory | Good | nih.gov |

| 2-epi this compound | No Inhibition | No Inhibition | Good | nih.gov |

Research Methodologies and Analytical Approaches

Serine Palmitoyltransferase (SPT) Activity Assays

Investigating the interaction of Sphingofungin C with its target enzyme, SPT, relies on precise enzymatic assays. These assays are crucial for determining the compound's potency and understanding its mechanism of inhibition at the molecular level.

In Vitro Enzymatic Assays (e.g., pyrophosphate production measurement)

In vitro enzymatic assays are fundamental for directly measuring the activity of purified or semi-purified SPT in the presence of potential inhibitors like this compound. Historically, SPT activity has been quantified by measuring the production of 3-ketodihydrosphingosine via mass spectrometry or by tracking the incorporation of radiolabeled substrates. However, these methods are often labor-intensive and require specialized equipment.

A more accessible spectrophotometric approach quantifies the release of Coenzyme A (CoA) during the condensation of serine and palmitoyl-CoA. However, the cost of the required CoA-esterified substrate can limit its use in high-throughput screening. To address this, a novel colorimetric assay has been developed that measures pyrophosphate (PPi) production, a byproduct of the SPT reaction. This assay, often performed in 96-well plates, allows for efficient screening of this compound derivatives and has been used to compare their inhibitory activities against bacterial SPT. The assay's principle involves the condensation of serine and palmitoyl-CoA, releasing CoA and PPi. The PPi is then quantified over time to determine enzyme activity. Initial setup experiments have demonstrated the assay's ability to detect inhibition by known SPT inhibitors like myriocin (B1677593) and Sphingofungin B, validating its applicability. For instance, an experiment might show SPT activity as PPi production over time in the absence or presence of Sphingofungin B, with a concentration of 15 µM being used for further validation nih.gov.

Colorimetric and High-Throughput Assay Development

The development of colorimetric and high-throughput assays is critical for efficiently screening libraries of compounds, including this compound derivatives, for SPT inhibitory activity. A colorimetric assay for SPT activity has been specifically developed to facilitate high-throughput experiments by being performed in 96-well plates nih.gov. This assay allows for the measurement of SPT inhibition by various Sphingofungin derivatives. The underlying principle often involves detecting a product or byproduct of the enzymatic reaction, such as pyrophosphate, through a colorimetric readout. Such assays are vital for identifying novel SPT inhibitors and characterizing the structure-activity relationships of existing ones.

Cell-Based Bioassays for Activity Evaluation

Beyond in vitro enzyme inhibition, cell-based bioassays are essential for evaluating the biological relevance and efficacy of this compound in living systems, particularly in microbial and cellular contexts.

Fungal Growth Inhibition Assays (e.g., Saccharomyces cerevisiae, Aspergillus fumigatus)

This compound is known for its antifungal properties, making fungal growth inhibition assays a key method for assessing its efficacy. Studies have utilized model fungi such as Saccharomyces cerevisiae (yeast) and pathogenic fungi like Aspergillus fumigatus to evaluate the impact of this compound on growth. In these assays, fungal strains are cultured in the presence of varying concentrations of this compound, and the resulting growth inhibition is measured. For example, experiments have shown that Sphingofungin B and C require growing cultures and several hours to significantly reduce cell viability, with over 99.9% of treated cells becoming non-viable after 24 hours, without causing lysis or gross morphological changes researchgate.net. Sensitivity assays have also been performed on genetically modified A. fumigatus strains to understand the role of specific genes in resistance or susceptibility to SPT inhibitors like myriocin, which acts similarly to this compound researchgate.netnih.gov.

Resazurin (B115843) Cell Viability Assays

The resazurin cell viability assay is a common and sensitive method used to assess the metabolic activity and viability of cells treated with compounds like this compound. This assay relies on the reduction of the non-fluorescent resazurin dye to the fluorescent resorufin (B1680543) by metabolically active cells. Increased fluorescence indicates higher cell viability. This assay has been employed to verify the inhibitory effects of sphingolipid inhibitors (SIs), including this compound, on eukaryotic cells. For instance, it has been used in A. fumigatus to test the protective effects of certain genes against SPT inhibitors researchgate.netnih.gov. In one study, a resazurin assay was used to evaluate the impact of myriocin on different A. fumigatus strains, demonstrating its utility in assessing the cellular response to SPT inhibition researchgate.net.

Anti-Proliferative and Anti-Parasitic Bioassays

While the primary focus of this compound research is its antifungal activity and SPT inhibition, its broader impact on cell proliferation and potential anti-parasitic effects can also be investigated through specific bioassays. Anti-proliferative assays would typically involve exposing rapidly dividing cells (e.g., cancer cell lines or specific microbial species) to this compound and measuring the reduction in cell number or metabolic activity. Similarly, anti-parasitic bioassays would assess the compound's efficacy against various parasitic organisms. Although specific data for this compound in these particular assay types were not detailed in the provided snippets, the general methodologies are standard for evaluating the biological activity of potential therapeutic agents.

Future Directions and Therapeutic Research Potential

Sphingofungin C as a Biochemical Research Tool

This compound serves as a valuable tool for researchers investigating the complex world of sphingolipids. Its specific mechanism of action allows for targeted studies into the pathways and cellular roles of these vital lipids.

Probing Sphingolipid Biosynthesis and Cellular Roles

This compound's ability to inhibit SPT makes it an indispensable tool for dissecting the sphingolipid biosynthesis pathway. By blocking the initial step—the condensation of serine and palmitoyl-CoA—researchers can observe the downstream effects of sphingolipid depletion. This disruption provides critical insights into the cellular functions regulated by sphingolipids, including cell signaling, differentiation, and apoptosis. Studies have utilized this compound to understand how these lipids are synthesized and how their absence or alteration impacts cellular processes in various organisms, including yeast and mammalian cells nih.gov. The identification of specific gene clusters responsible for sphingofungin biosynthesis has further aided in understanding the metabolic pathways involved researchgate.net.

Elucidating Sphingolipid-Mediated Signaling Pathways

Sphingolipids and their metabolites, such as ceramide and sphingosine-1-phosphate, are key players in numerous cell signaling cascades cusabio.com. This compound's disruption of sphingolipid production allows researchers to probe these signaling pathways. By observing how cellular responses change when sphingolipid levels are altered, scientists can elucidate the specific roles of different sphingolipids in transmitting signals related to cell proliferation, stress responses, and cell death researchgate.net.

Preclinical Development of Novel Antifungal Agents

The most extensively studied therapeutic potential of this compound lies in its antifungal properties. Its inhibition of SPT disrupts fungal cell membrane integrity and leads to the accumulation of toxic metabolic intermediates, making it a promising candidate for new antifungal therapies db-thueringen.deresearchgate.net.

Research has focused on its efficacy against various pathogenic fungi. Sphingofungins, including this compound, have demonstrated particular effectiveness against Cryptococcus species nih.gov. Preclinical studies aim to optimize its activity and understand its mechanism against a broader range of fungal pathogens, especially in light of increasing antifungal resistance cyclodextrinnews.comwho.intdovepress.com. The development of synthetic analogs and the understanding of structure-activity relationships are key aspects of this preclinical development researchgate.netfrontiersin.orgacs.org.

Exploration of Anti-Protozoan Therapeutic Strategies

Beyond its antifungal activity, this compound and its derivatives are being explored for their potential as anti-protozoan agents. Studies have indicated that some sphingofungin derivatives exhibit activity against parasites such as Plasmodium falciparum and Trypanosoma brucei rhodesiense nih.govnih.gov. Given that protozoan parasites also possess SPT homologs, targeting this pathway presents a viable strategy for developing new antiparasitic drugs nih.govmdpi.com. Research in this area aims to identify which sphingofungin structures are most effective against specific protozoan infections and to understand their mechanisms of action in these organisms.

Design and Synthesis of Enhanced this compound Analogs

To improve potency, selectivity, and pharmacokinetic properties, researchers are actively engaged in the design and synthesis of novel this compound analogs. These efforts involve modifying the chemical structure of this compound to create derivatives with enhanced activity against target enzymes or improved therapeutic profiles researchgate.netfrontiersin.orgacs.org. For instance, modifications to the polyketide tail have been shown to influence SPT inhibitory activity researchgate.netnih.gov. The development of efficient synthetic routes, such as modular approaches utilizing decarboxylative cross-coupling reactions, has facilitated the creation of diverse sphingofungin libraries for biological evaluation researchgate.netnih.govacs.org.

Understanding Resistance Mechanisms and Synergistic Effects

As with many antimicrobial agents, understanding how fungi develop resistance to this compound is crucial for its long-term therapeutic utility. Research is ongoing to identify the molecular mechanisms underlying potential resistance, which may involve alterations in SPT enzyme structure or function, or changes in drug efflux or metabolism dovepress.com.

Furthermore, studies are investigating the synergistic effects of this compound when combined with other antifungal agents. Such combinations could potentially overcome resistance mechanisms, broaden the spectrum of activity, and reduce the required dosage of individual drugs cyclodextrinnews.comresearchgate.netnih.gov. For example, myriocin (B1677593), a related SPT inhibitor, has shown synergistic effects with common antifungals like fluconazole, amphotericin B, and caspofungin, suggesting a similar potential for this compound nih.gov.

Q & A

Q. What experimental approaches are recommended for detecting and identifying Sphingofungin C in fungal extracts?

this compound lacks distinctive UV absorption spectra, making traditional liquid chromatography-diode array detection (LC-DAD) ineffective. Researchers should prioritize high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to analyze elemental composition and fragmentation patterns. Comparative analysis with known sphingofungin analogs (e.g., sphingofungin B and D) can aid identification through shared spectral features .

Q. How can researchers distinguish this compound from structurally related metabolites like fumonisins?

Structural differentiation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on key functional groups such as the polar head and lipid tail. This compound’s antifungal activity profile (broad-spectrum against fungi, minimal antibacterial effects) can also serve as a biological marker for preliminary screening .

Q. What are the primary biological activities of this compound, and how are these assays designed?

this compound exhibits potent antifungal activity by inhibiting serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis. Standard assays involve measuring growth inhibition of Aspergillus or Candida strains in vitro. Dose-response curves (e.g., MIC determination) and phytosphingosine rescue experiments (to confirm SPT as the target) are critical for validating mechanism of action .

Q. Which fungal species are known to produce this compound, and how does this inform sampling strategies?

this compound has been isolated from Aspergillus fumigatus and A. pseudonomiae. Researchers should prioritize species in Aspergillus sections Fumigati and Flavi for isolation. Solid-state fermentation under diverse media conditions (OSMAC approach) may enhance yield by activating cryptic biosynthetic pathways .

Advanced Research Questions

Q. What challenges arise in the total synthesis of this compound, and what catalytic strategies address these?

this compound’s stereochemical complexity requires asymmetric synthesis techniques. Key steps include:

- Catalytic asymmetric allylic alkylation to establish stereocenters using Pd(0) complexes with chiral ligands.

- Os(VIII)-catalyzed dihydroxylation for precise stereocontrol.

- B-alkyl Suzuki coupling to conjugate polar and nonpolar moieties. These methods, validated for sphingofungins E and F, can be adapted for C with modifications to the lipid tail .

Q. How can contradictions in biosynthetic gene cluster (BGC) annotations for this compound be resolved?

Despite chemical detection in Aspergillus section Flavi, no BGCs for sphingofungins have been annotated in these species. Researchers should integrate genomic mining (e.g., antiSMASH) with heterologous expression in model fungi (e.g., A. nidulans) to link candidate clusters to metabolite production. Cross-referencing with A. fumigatus BGCs may identify conserved regulatory elements .

Q. What structural features of this compound correlate with its enhanced antifungal efficacy compared to sphingofungins E/F?

Structure-activity relationship (SAR) studies highlight the importance of the lipid chain length and hydroxylation pattern. This compound’s 13-carbon lipid tail and C1 hydroxyl group enhance SPT inhibition potency. Computational docking studies (e.g., with yeast SPT crystal structures) can map interactions between the metabolite’s polar head and the enzyme’s active site .

Q. How do methodological limitations in detecting this compound impact ecological and toxicological studies?

Traditional LC-DAD methods fail to detect sphingofungins, leading to underestimation of their environmental prevalence. Researchers must employ LC-HRMS or isotopic labeling to track this compound in soil or plant samples. Additionally, its structural similarity to carcinogenic fumonisins warrants toxicological assays (e.g., cell viability and apoptosis studies) to assess unintended health risks .

Q. What comparative metabolomics approaches elucidate the ecological role of this compound in fungal competition?

Co-culture experiments with Aspergillus and competing microbes (e.g., Fusarium) can reveal this compound’s role in niche defense. Metabolomic profiling (via LC-HRMS) paired with gene knockout strains will identify upregulated pathways linked to antifungal production. Spatial-temporal analysis of metabolite accumulation further clarifies ecological dynamics .

Q. How can conflicting reports on this compound’s biosynthetic origins be addressed through multi-omics integration?

Discrepancies between genomic data (missing BGCs) and chemical detection in Aspergillus section Flavi suggest horizontal gene transfer or silent clusters. Multi-omics integration—combining transcriptomics, proteomics, and metabolomics under stress conditions—can activate cryptic pathways and identify regulatory triggers. Comparative phylogenomics across Aspergillus clades may also reveal evolutionary conservation of biosynthetic machinery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.